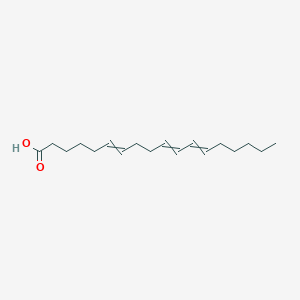

Octadeca-6,10,12-trienoic acid

Description

Contextualizing Polyunsaturated Fatty Acids within Lipid Biochemistry

Polyunsaturated fatty acids (PUFAs) are crucial components of lipid biochemistry, playing significant roles in various physiological processes. nih.gov They are integral to the structure of cell membranes, influencing their fluidity and function. mdpi.comtandfonline.com PUFAs also serve as precursors to eicosanoids, a group of signaling molecules involved in inflammation, immunity, and other cellular functions. mdpi.comresearchgate.net The balance between different types of PUFAs, such as omega-3 and omega-6 fatty acids, is vital for maintaining cellular homeostasis. mdpi.com An imbalance can lead to a pro-inflammatory state, contributing to various chronic diseases. mdpi.com Furthermore, PUFAs can directly influence gene expression by interacting with nuclear transcription factors like peroxisome proliferator-activated receptors (PPARs). tandfonline.com

Isomeric Forms and Conjugated Triene Systems of Octadeca-trienoic Acids

Octadecatrienoic acid is a term that encompasses a variety of isomers, which are molecules with the same chemical formula (C18H30O2) but different structural arrangements. wikipedia.orgnih.gov This isomerism can be positional, relating to the location of the three double bonds along the 18-carbon chain, or geometrical (cis/trans), referring to the spatial orientation of the atoms around the double bonds. wikipedia.org

A particularly interesting subgroup of octadecatrienoic acids is those with a conjugated triene system, where the three double bonds are separated by only single bonds. This conjugation confers specific UV spectroscopic properties, typically showing three absorption peaks around 270 nm. jst.go.jp Fatty acids with conjugated double bonds are of interest for their potential physiological activities. tandfonline.comwikipedia.org

The specific arrangement of double bonds in octadecatrienoic acids leads to a diverse array of isomers with distinct properties and natural sources. Some notable examples include:

(6Z,10E,12Z)-Octadeca-6,10,12-trienoic acid: This is a specific isomer of octadeca-6,10,12-trienoic acid. Its synthesis has been a subject of scientific investigation to study the metabolic fate of conjugated linoleic acid isomers. nih.govresearchgate.net

(8E,10E,12Z)-Octadeca-8,10,12-trienoic acid (Calendic Acid): Found in the pot marigold (Calendula officinalis), this isomer is a conjugated linolenic acid. wikipedia.orgmdpi.com It is the predominant fatty acid in different varieties of the plant. mdpi.com

(6Z,9Z,12Z)-Octadeca-6,9,12-trienoic acid (Gamma-Linolenic Acid): Commonly known as GLA, this is an omega-6 fatty acid found in evening primrose oil. wikipedia.orgtaylorandfrancis.com

The table below provides a summary of these isomers:

| Common Name | Systematic Name | Natural Source |

| Not applicable | (6Z,10E,12Z)-Octadeca-6,10,12-trienoic acid | Synthetically produced for research. nih.gov |

| Calendic Acid | (8E,10E,12Z)-Octadeca-8,10,12-trienoic acid | Pot marigold (Calendula officinalis) wikipedia.orgmdpi.com |

| Gamma-Linolenic Acid (GLA) | (6Z,9Z,12Z)-Octadeca-6,9,12-trienoic acid | Evening primrose (Oenothera biennis) wikipedia.org |

Overview of Academic Research Trajectories for Octadeca-trienoic Acids

Academic research on octadecatrienoic acids has followed several key trajectories. A significant area of focus has been the identification and characterization of various isomers from natural sources, particularly from plant seeds. mdpi.comresearchgate.net This research often involves techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to separate and identify these isomers. mdpi.com

Another major research avenue is the investigation of the physiological effects of these fatty acids. tandfonline.com Studies have explored the potential of conjugated linolenic acids, a class to which some octadecatrienoic acid isomers belong, to exhibit stronger biological effects compared to conjugated linoleic acids (CLAs). jst.go.jp The stereoselective synthesis of specific isomers, such as (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid and its radiolabeled analogs, has been pursued to enable detailed studies of their metabolism. nih.govresearchgate.net

Furthermore, research has delved into the bioconversion of octadecatrienoic acids. For instance, studies have shown that recombinant cells can be used for the production of modified octadecatrienoic acids, such as 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid from α-linolenic acid. researchgate.net The broader context of dietary fatty acid intake and its association with health outcomes is a continuous area of epidemiological research. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

109241-60-3 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

octadeca-6,10,12-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9,12-13H,2-5,10-11,14-17H2,1H3,(H,19,20) |

InChI Key |

JVXOCQRVBGITPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC=CCCC=CCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis of Octadeca 6,10,12 Trienoic Acid and Other Octadecatrienoic Acid Isomers

Enzymatic Pathways in Plant Systems

The generation of octadecatrienoic acids in plants is orchestrated by a suite of enzymes, primarily desaturases, which introduce double bonds at specific positions within the fatty acid carbon chain. These enzymatic pathways are crucial for producing a range of biologically active lipids.

Δ6-Desaturase Activity in (6Z,9Z,12Z)-Octadeca-6,9,12-trienoic Acid (Gamma-Linolenic Acid) Synthesis from Linoleic Acid

A key enzyme in the biosynthesis of certain octadecatrienoic acids is Δ6-desaturase. This enzyme is responsible for the conversion of linoleic acid (LA; 18:2Δ⁹,¹²) to γ-linolenic acid (GLA; 18:3Δ⁶,⁹,¹²). nih.govmdpi.com The reaction catalyzed by Δ6-desaturase is the rate-limiting step in the formation of GLA. mdpi.com This process involves the introduction of a double bond at the sixth carbon-carbon bond position from the carboxyl end of the fatty acid. mdpi.com The enzyme is a membrane-bound desaturase and is widely expressed in various organisms, including some plants and fungi. nih.govmdpi.com

The synthesis of GLA is a critical step in the production of longer-chain polyunsaturated fatty acids (PUFAs). frontiersin.org Overexpression of Δ6-desaturase genes in certain fungi, such as Mucor circinelloides, has been shown to significantly increase the production of GLA. frontiersin.org This highlights the pivotal role of this enzyme in the biosynthetic pathway.

| Enzyme | Substrate | Product |

| Δ6-Desaturase | Linoleic Acid (18:2Δ⁹,¹²) | γ-Linolenic Acid (18:3Δ⁶,⁹,¹²) |

| Δ6-Desaturase | α-Linolenic Acid (18:3Δ⁹,¹²,¹⁵) | Stearidonic Acid (18:4Δ⁶,⁹,¹²,¹⁵) |

Δ12-Oleate Desaturase Variants (FAD2-like Enzymes) in (8E,10E,12Z)-Octadeca-8,10,12-trienoic Acid (Calendic Acid) Formation in Calendula officinalis

The biosynthesis of calendic acid ((8E,10E,12Z)-octadeca-8,10,12-trienoic acid) in Calendula officinalis (pot marigold) involves a unique variant of the Δ12-oleate desaturase, often referred to as a FAD2-like enzyme. wikipedia.orgresearchgate.net Unlike typical Δ12-desaturases that introduce a cis double bond at the 12th position of oleic acid to form linoleic acid, this specialized enzyme in Calendula acts on linoleic acid. wikipedia.orgfrontiersin.org It converts the existing cis-Δ⁹ double bond into a conjugated trans,trans-Δ⁸,Δ¹⁰ system, resulting in the formation of calendic acid. wikipedia.orgresearchgate.netnih.gov

Researchers have identified and cloned cDNAs for two closely related FAD2-like enzymes from Calendula officinalis, designated CoFADX-1 and CoFADX-2. researchgate.netnih.gov Expression of these enzymes in other organisms, such as soybean embryos and yeast, has been shown to result in the production of calendic acid when supplied with linoleic acid. researchgate.netnih.gov This demonstrates their direct role in the synthesis of this unusual fatty acid. Another study also identified two unique cDNAs, CoFad2 and CoFac2, where CoFac2 was found to be the fatty acid conjugase responsible for converting linoleic acid to calendic acid. nih.gov

| Enzyme | Substrate | Product | Plant Source |

| FAD2-like (Conjugase) | Linoleic Acid | Calendic Acid | Calendula officinalis |

Regiospecificity and Stereospecificity in Plant Fatty Acid Desaturation: Insights from H-atom Abstraction Mechanisms

Plant fatty acid desaturases exhibit a high degree of regiospecificity and stereospecificity, which is fundamental to the diverse array of fatty acids found in nature. nih.gov This specificity is largely determined by the precise mechanism of hydrogen atom abstraction from the fatty acid chain. researchgate.netnih.gov The desaturation reaction involves the removal of two hydrogen atoms from adjacent carbon atoms to create a double bond. researchgate.net

The active site of the desaturase enzyme binds the fatty acid substrate in a specific orientation, allowing for the abstraction of hydrogen atoms from precise locations. researchgate.net For the formation of a cis double bond, the hydrogen atoms are removed in a specific stereochemical manner. researchgate.net In contrast, the formation of a trans double bond involves a different stereochemical course of hydrogen abstraction. researchgate.net The evolution of desaturases has led to a wide range of enzymes with different regioselectivities, enabling the production of a vast number of fatty acid isomers with double bonds at various positions. gsartor.org

Precursor Utilization and Substrate Preference in Plant Biosynthesis (e.g., Linoleic Acid vs. Oleic Acid)

The biosynthesis of various octadecatrienoic acids is dependent on the availability of appropriate precursor fatty acids and the substrate preference of the involved enzymes. In many plants, oleic acid (18:1Δ⁹) serves as a primary precursor for the synthesis of polyunsaturated fatty acids. aocs.org The enzyme Δ12-desaturase introduces a second double bond into oleic acid to produce linoleic acid (18:2Δ⁹,¹²). frontiersin.org

Linoleic acid, in turn, can be a substrate for various other desaturases. For instance, as mentioned earlier, Δ6-desaturase utilizes linoleic acid to produce γ-linolenic acid. nih.gov Similarly, the specialized FAD2-like conjugase in Calendula officinalis prefers linoleic acid as its substrate to synthesize calendic acid. researchgate.netnih.gov The final composition of fatty acids in a plant is therefore a result of the interplay between the available precursor pools and the specificities of the expressed desaturase enzymes. oup.com In some cases, enzymes show a preference for fatty acids bound to phosphatidylcholine (PC) rather than acyl-CoA. nih.gov

Biosynthesis of Oxygenated Octadecanoid Metabolites

In addition to the formation of various octadecatrienoic acid isomers through desaturation, these fatty acids can be further metabolized into a class of compounds known as octadecanoids. These are oxygenated derivatives that play significant roles in various biological processes. acs.org

Role of Cyclooxygenases (COX), Lipoxygenases (LOX), and Cytochrome P450 (CYP) Activity in Enzymatic Octadecanoid Formation

The enzymatic formation of octadecanoids involves several key enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. acs.orgnih.govresearcher.life

Lipoxygenases (LOX): In plants, the LOX pathway is a major route for the biosynthesis of oxylipins, a broad class of oxygenated fatty acids that includes octadecanoids. mdpi.com LOX enzymes catalyze the regio- and stereospecific dioxygenation of polyunsaturated fatty acids. mdpi.com For example, 9- and 13-specific lipoxygenases can act on linoleic and linolenic acids to produce hydroperoxy fatty acids, which are then further metabolized to a variety of products, including aldehydes, keto acids, and jasmonates. mdpi.comuliege.be

Cyclooxygenases (COX): While more extensively studied in mammals for their role in eicosanoid synthesis, COX enzymes can also metabolize 18-carbon fatty acids. acs.orgnih.govpoliklinika-harni.hr However, their interaction with these shorter-chain fatty acids is often limited to the peroxidase activity of the enzyme. nih.gov

Cytochrome P450 (CYP): This superfamily of enzymes is involved in a wide range of metabolic reactions, including the oxidation of fatty acids. nih.govresearchgate.net CYP enzymes can catalyze reactions such as epoxidation, hydroxylation, and ω-side chain hydroxylation on 18-carbon fatty acids, leading to the formation of various octadecanoid metabolites. nih.gov For instance, CYP enzymes are known to produce cis-epoxides from these fatty acids, which can then be converted to diols. nih.gov

The interplay of these enzyme systems results in a diverse array of oxygenated octadecanoids, each with potentially unique biological activities. acs.org

Non-Enzymatic Mechanisms of Octadecanoid Generation (e.g., Photo- and Autoxidation)

Octadecanoids, a class of oxygenated 18-carbon fatty acids, can be formed through non-enzymatic processes, primarily photo-oxidation and autoxidation. acs.org Unlike enzymatic reactions that are characterized by high stereospecificity, these non-enzymatic mechanisms result in the formation of racemic mixtures of products. acs.org

Photo-oxidation involves the reaction of unsaturated fatty acids with singlet oxygen, a high-energy state of molecular oxygen. This process can be initiated by photosensitizers, such as riboflavin (B1680620) derivatives, which, upon absorbing light, transfer energy to ground-state oxygen to form singlet oxygen. rsc.orgpsu.edu The singlet oxygen then reacts with the double bonds of fatty acids like linolenic acid to produce hydroperoxides. rsc.orgpsu.edu Studies have shown that the flavin-sensitized photo-oxidation of unsaturated fatty acids proceeds efficiently via a singlet oxygen mechanism. rsc.orgpsu.edu This reaction can be inhibited by singlet oxygen quenchers. psu.edu The photolysis of linoleic acid hydroperoxides has been observed to be dependent on the presence of oxygen. tandfonline.comjst.go.jp

Autoxidation is a free-radical chain reaction that occurs in the presence of triplet oxygen. The reactivity of fatty acids in autoxidation is dependent on their degree of unsaturation, with more highly unsaturated fatty acids like linolenic acid being more susceptible. researchgate.net The process is initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group adjacent to a double bond, forming a fatty acid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another fatty acid molecule to form a hydroperoxide and a new fatty acid radical, thus propagating the chain reaction. researchgate.net The autoxidation of linolenic acid leads to the formation of hydroperoxides as the primary oxidation products. aip.org These hydroperoxides can further decompose to form secondary oxidation products, including volatile compounds. researchgate.net The rate of autoxidation can be influenced by factors such as pressure. aip.org

Non-enzymatic oxidation can lead to the formation of cyclic compounds like endoperoxides, and for polyunsaturated fatty acids with at least three double bonds, compounds with five-atom rings such as phytoprostanes and phytofurans. acs.org

Enzymes Involved in Jasmonate Pathway Biosynthesis (e.g., Lipase (B570770), Allene (B1206475) Oxide Synthase, Allene Oxide Cyclase, 12-oxo-phytodienoic acid reductase)

The biosynthesis of jasmonates, a class of octadecanoid-derived plant hormones, involves a series of enzymatic reactions. nih.govuni-hohenheim.de This pathway begins with the release of α-linolenic acid from chloroplast membranes and culminates in the formation of jasmonic acid (JA) and its derivatives. oup.commdpi.com

Lipase: The initial step in jasmonate biosynthesis is the release of fatty acid precursors from membrane lipids, a reaction catalyzed by lipases. nih.gov Several lipases have been implicated in this process, and their action appears to be specific to certain pathways and stimuli. oup.com In Arabidopsis thaliana, DEFECTIVE IN ANTHER DEHISCENCE1 (DAD1), a phospholipase A1, is essential for JA formation in flowers. mdpi.comnih.govoup.com Other lipases, such as DONGLE (DGL) and PLASTID LIPASEs (PLIPs), have also been shown to be involved in JA biosynthesis. oup.comoup.complantae.org For instance, PLIP2 and PLIP3 have glycerolipid lipase A1 activity and can release polyunsaturated fatty acids. oup.com Overexpression of these lipases can lead to an accumulation of jasmonates. oup.complantae.org The activity of these lipases is crucial for supplying the necessary precursors for the subsequent steps in the pathway. nih.gov

Allene Oxide Synthase (AOS): Allene oxide synthase is a key enzyme in the jasmonate biosynthetic pathway, catalyzing the first committed step. nih.govnih.gov It is a cytochrome P450 enzyme that converts 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT), a product of lipoxygenase activity, into an unstable allene oxide. nih.govnih.govusp.br This reaction involves the dehydration of the fatty acid hydroperoxide. usp.br The allene oxide produced is highly reactive and serves as the substrate for the next enzyme in the pathway, allene oxide cyclase. nih.gov The expression of AOS can be induced by various stimuli, including wounding and elicitors, suggesting it may be a rate-limiting step in JA biosynthesis. nih.gov In some organisms, like the coral Plexaura homomalla, AOS is part of a fusion protein with a lipoxygenase. pnas.org

Allene Oxide Cyclase (AOC): Allene oxide cyclase catalyzes the cyclization of the unstable allene oxide produced by AOS to form (9S,13S)-12-oxophytodienoic acid (OPDA), the first cyclic intermediate in the jasmonate pathway. nih.govnih.govnih.gov This step is crucial as it establishes the specific stereochemistry of the naturally occurring jasmonates. usp.brcdnsciencepub.comoup.com AOC plays a regulatory role in JA biosynthesis, and its expression can be induced by wounding and jasmonate treatment. usp.brcdnsciencepub.com While multiple AOC genes may exist in a plant species, they can be differentially regulated. usp.br The activity of AOC is dependent on the availability of its substrate, which is generated by the preceding enzymes in the pathway. cdnsciencepub.com

12-oxo-phytodienoic acid reductase (OPR): The final steps of jasmonic acid biosynthesis occur in the peroxisomes and begin with the reduction of the cyclopentenone ring of OPDA. This reaction is catalyzed by 12-oxophytodienoic acid reductase (OPR), specifically the OPR3 isoform in Arabidopsis. uni-hohenheim.dewikipedia.orgmdpi.com OPR3 reduces the double bond in the cyclopentenone ring of OPDA to produce 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). uni-hohenheim.denih.gov This enzyme belongs to the family of Old Yellow Enzymes and utilizes a flavin mononucleotide (FMN) cofactor. wikipedia.orgmdpi.com The reduction of OPDA is a critical step as it controls the relative levels of two classes of signaling molecules, the cyclopentenones (like OPDA) and the cyclopentanones (like jasmonic acid), which can have different biological activities. uni-hohenheim.de OPR3 exhibits stereoselectivity, specifically reducing the physiologically relevant (9S,13S)-enantiomer of OPDA. uni-hohenheim.de Following this reduction, the molecule undergoes three cycles of β-oxidation to yield jasmonic acid. nih.gov Recent research has also suggested that OPR3 has additional functions, acting as a reductase for other electrophilic species and in redox homeostasis. nih.govbiorxiv.org

Microbial Contributions to Octadecanoid Biosynthesis

Microorganisms, including those in the gut microbiome and various fungi, are significant contributors to the biosynthesis of octadecanoids. nih.govacs.org They possess unique enzymatic machinery capable of modifying fatty acids, leading to a diverse array of these lipid mediators.

Gut Microbiome as a Source of Octadecanoid Biosynthesis.nih.govacs.org

Recent studies have highlighted the gut microbiome as a substantial source of octadecanoid biosynthesis. nih.govacs.org The diverse microbial communities residing in the gut can metabolize polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid, through various enzymatic pathways, including hydratase activities. nih.govacs.org These microbial transformations can produce a range of octadecanoids, including hydroxy fatty acids. nih.gov The crosstalk between the gut microbiota and the host via these microbially-produced metabolites is an area of growing research interest, particularly in understanding intestinal health and disease. europa.eu The production of octadecanoids by the gut microbiota represents an additional layer of complexity in the host's lipid metabolism and signaling. nih.gov

Fungal Enzymatic Systems and Fatty Acid Modification (e.g., Unspecific Peroxygenases for Epoxidation).mdpi.com

Fungi possess diverse enzymatic systems capable of modifying fatty acids, including the production of octadecanoids. mdpi.com A notable class of enzymes involved in these modifications are the unspecific peroxygenases (UPOs). mdpi.comsusbind.eu UPOs are fungal enzymes that can catalyze a variety of oxygenation reactions, including the epoxidation of unsaturated fatty acids. mdpi.comacs.orgacs.org These enzymes are of interest due to their potential for regio- and stereoselective synthesis of fatty acid epoxides, which can have significant physiological and pharmacological activities. mdpi.com

For example, UPOs from different fungal species, such as Agrocybe aegerita and Collariella virescens, have been shown to convert n-3 and n-6 fatty acids into mono-epoxides with high regioselectivity. mdpi.com The epoxidation often occurs at the last double bond of the fatty acid. mdpi.com The enantioselectivity of these reactions can vary depending on the specific enzyme and substrate. mdpi.com For instance, the UPO from Agrocybe aegerita can produce n-3 epoxides with high enantiomeric excess, while the enzyme from Collariella virescens may yield nearly racemic mixtures of n-6 epoxides. mdpi.com

Metabolic Transformation and Catabolism of Octadeca 6,10,12 Trienoic Acid and Analogous Lipids

In Vivo Metabolic Fate of Synthetically Derived (6Z,10E,12Z)-Octadeca-6,10,12-trienoic Acid and Related Isomers

To investigate the metabolic fate of specific conjugated linoleic acid isomers, researchers have undertaken the chemical synthesis of compounds like (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid and its [1-¹⁴C]-radiolabeled analog. nih.govdntb.gov.ua This specific synthesis allows for tracing the molecule's path and transformation within a biological system. nih.gov Studies on the metabolism of related 18-carbon polyunsaturated fatty acids, such as 6,9,12-octadecatrienoic acid, in rat hepatocytes show a concentration-dependent incorporation into phospholipids (B1166683) and triacylglycerols. nih.gov Over time, these fatty acids are released from lipid pools and undergo further metabolism into longer-chain fatty acids. nih.gov

Conjugated fatty acids, a group that includes isomers of octadecatrienoic acid, are known to undergo elongation and desaturation processes similar to their non-conjugated counterparts like linoleic acid. scielo.br The metabolic transformations of these isomers are of significant interest as they can influence various biological processes. scielo.br While detailed in vivo results for the (6Z,10E,12Z) isomer are part of ongoing research, the established metabolic routes for similar conjugated fatty acids suggest a pathway involving initial incorporation into complex lipids followed by modification and breakdown through standard fatty acid catabolism. nih.govscielo.br

General Fatty Acid Catabolism Pathways

The breakdown of fatty acids, including complex structures like octadeca-6,10,12-trienoic acid, primarily occurs through three main oxidative pathways: alpha-oxidation, beta-oxidation, and omega-oxidation. These processes ensure the catabolism of a wide variety of fatty acid structures for energy production or conversion into other essential molecules. byjus.com

Alpha-oxidation (α-oxidation) is a catabolic process that removes a single carbon atom from the carboxyl end of a fatty acid. wikipedia.org This pathway is particularly important for the breakdown of fatty acids that are branched at the beta-carbon, such as phytanic acid, which is found in dairy products and animal fats. byjus.comlibretexts.org The presence of a methyl group on the β-carbon blocks the enzymes of beta-oxidation, necessitating α-oxidation as an initial step. byjus.commicrobenotes.com

The process occurs entirely within peroxisomes and involves a series of enzymatic reactions. wikipedia.orglibretexts.org It does not directly produce ATP but modifies the fatty acid structure, allowing it to subsequently enter the beta-oxidation pathway for complete breakdown. microbenotes.com A deficiency in the enzymes for alpha-oxidation can lead to metabolic disorders like Refsum's disease, characterized by the accumulation of phytanic acid. byjus.comwikipedia.org

Table 1: Key Steps in the Alpha-Oxidation of Phytanic Acid

| Step | Reaction | Key Enzyme | Location |

|---|---|---|---|

| 1 | Phytanic acid is activated to Phytanoyl-CoA. | Acyl-CoA Synthetase | Peroxisome |

| 2 | Phytanoyl-CoA is hydroxylated at the α-carbon. | Phytanoyl-CoA Dioxygenase | Peroxisome |

| 3 | 2-Hydroxyphytanoyl-CoA is cleaved, releasing pristanal (B217276) and formyl-CoA. | 2-Hydroxyphytanoyl-CoA Lyase | Peroxisome |

| 4 | Pristanal is oxidized to pristanic acid. | Aldehyde Dehydrogenase | Peroxisome |

| 5 | Pristanic acid can now undergo β-oxidation. | - | Peroxisome/Mitochondria |

This table outlines the primary sequence of events in the α-oxidation of the branched-chain fatty acid, phytanic acid.

Beta-oxidation (β-oxidation) is the principal pathway for fatty acid catabolism, occurring in both mitochondria and peroxisomes. wikipedia.orgnih.gov This cyclical process breaks down fatty acid molecules by sequentially cleaving two-carbon units from the acyl-CoA chain, generating acetyl-CoA, NADH, and FADH₂. wikipedia.org

Mitochondrial β-oxidation is the primary source of energy from fatty acids, particularly during fasting or exercise. nih.gov The acetyl-CoA produced enters the citric acid cycle to generate large amounts of ATP. wikipedia.orgnih.gov This pathway is highly efficient for straight-chain fatty acids.

Peroxisomal β-oxidation specializes in the initial breakdown of very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and dicarboxylic acids. libretexts.orgnih.govfrontiersin.org Unlike its mitochondrial counterpart, the first step in peroxisomal β-oxidation is catalyzed by an acyl-CoA oxidase that transfers electrons to oxygen, producing hydrogen peroxide (H₂O₂). libretexts.org Peroxisomes are unable to oxidize fatty acids completely; the shortened acyl-CoAs are subsequently transported to mitochondria for full oxidation to CO₂ and H₂O. frontiersin.orgnih.gov

Table 2: Comparison of Mitochondrial and Peroxisomal Beta-Oxidation

| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |

|---|---|---|

| Location | Mitochondrial Matrix wikipedia.org | Peroxisomes libretexts.org |

| Primary Substrates | Short, medium, and long-chain fatty acids nih.gov | Very-long-chain fatty acids, branched fatty acids, dicarboxylic acids nih.govfrontiersin.org |

| First Enzyme | Acyl-CoA Dehydrogenase nih.gov | Acyl-CoA Oxidase libretexts.org |

| Electron Acceptor (First Step) | FAD (producing FADH₂) wikipedia.org | O₂ (producing H₂O₂) libretexts.org |

| End Products | Acetyl-CoA, NADH, FADH₂ (complete oxidation) frontiersin.org | Acetyl-CoA, NADH, chain-shortened acyl-CoAs (partial oxidation) frontiersin.org |

| Energy Yield | High ATP production | Lower ATP production; reducing equivalents exported frontiersin.org |

This interactive table highlights the main distinctions between the β-oxidation pathways in mitochondria and peroxisomes.

Omega-oxidation (ω-oxidation) serves as an alternative fatty acid degradation pathway, primarily occurring in the endoplasmic reticulum of liver and kidney cells. allen.inbyjus.com This pathway becomes more significant when β-oxidation is impaired. byjus.commicrobenotes.com It involves the oxidation of the omega (ω) carbon, which is the carbon atom most distant from the carboxyl group. microbenotes.com

The process begins with the hydroxylation of the ω-carbon by a cytochrome P450 enzyme, followed by sequential oxidation to an aldehyde and then to a carboxylic acid. byjus.comnih.gov The final product is a dicarboxylic acid. allen.innih.gov These dicarboxylic acids can then be further metabolized, typically via peroxisomal β-oxidation, from either end of the molecule. nih.govnih.gov

Table 3: Enzymatic Steps of Omega-Oxidation

| Step | Reaction | Enzyme Class | Cellular Location |

|---|---|---|---|

| 1. Hydroxylation | A hydroxyl group is added to the ω-carbon. | Cytochrome P450 Monooxygenase microbenotes.com | Endoplasmic Reticulum |

| 2. Oxidation | The ω-hydroxyl group is oxidized to an aldehyde. | Alcohol Dehydrogenase byjus.com | Cytosol |

| 3. Oxidation | The aldehyde group is oxidized to a carboxyl group. | Aldehyde Dehydrogenase byjus.com | Cytosol |

| Result | Formation of a dicarboxylic acid. | - | - |

This table summarizes the enzymatic cascade leading to the formation of dicarboxylic acids via the ω-oxidation pathway.

Enzymatic Metabolism of Octadecanoids (e.g., Hydroperoxide Metabolism)

Octadecanoids are a class of oxylipins derived from the oxidative metabolism of 18-carbon fatty acids like linoleic acid and α-linolenic acid. portlandpress.comnih.govnih.gov These molecules are involved in a wide range of biological processes. nih.gov The enzymatic conversion of these fatty acids is initiated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes, leading to a diverse array of bioactive products. acs.org

A key step in this metabolism is the formation of stereochemically defined fatty acid hydroperoxides. nih.govoup.com For instance, LOX enzymes convert 18-carbon fatty acids into hydroperoxy-octadecatrienoic acid (HpOTE) or hydroperoxy-octadecadienoic acid (HpODE) intermediates. nih.govoup.com These unstable hydroperoxides are crucial branch-point metabolites that are rapidly converted into more stable products. oup.comoup.com They can be reduced to form monohydroxy fatty acids (e.g., HODE), or further metabolized by other enzymes like allene (B1206475) oxide synthase into epoxides, which can then be cyclized or hydrolyzed to form various signaling molecules, including jasmonates in plants. nih.govoup.comoup.com The metabolism of these hydroperoxides is a critical control point in the generation of potent lipid mediators. acs.orgnih.gov

Advanced Analytical Methodologies for the Characterization of Octadeca 6,10,12 Trienoic Acid and Its Isomers

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation of complex fatty acid mixtures, enabling the isolation and quantification of specific isomers of octadeca-6,10,12-trienoic acid.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for fatty acid analysis, though it requires the conversion of non-volatile fatty acids into volatile derivatives like fatty acid methyl esters (FAMEs). mdpi.com This derivatization enhances volatility and improves chromatographic separation. mdpi.com However, for the determination of double bond positions in polyunsaturated fatty acids, FAMEs are often insufficient as their mass spectra primarily show molecular ions with little fragmentation detail.

To overcome this, derivatization to 4,4-dimethyloxazoline (DMOX) or methyl-triazolinedione (MTAD) adducts is employed. nih.gov DMOX derivatives, for instance, produce characteristic fragmentation patterns in their mass spectra that allow for the unambiguous assignment of double bond locations. researchgate.net The fragmentation of DMOX derivatives of octadecatrienoic acids provides key ions that pinpoint the original positions of the double bonds in the fatty acid chain. researchgate.net Similarly, MTAD adducts are used in conjunction with GC-MS to identify conjugated fatty acids by forming a Diels-Alder reaction product at the site of conjugated double bonds, with the resulting mass spectrum indicating the location of the conjugation. nih.gov

Challenges in derivatization exist, as some methods, particularly base-catalyzed ones, can cause isomerization of double bonds, leading to inaccurate profiles. sigmaaldrich.com Acid-catalyzed methylation is often preferred to minimize this risk. sigmaaldrich.com

Table 1: GC-MS Derivatization Agents for Octadecatrienoic Acid Analysis

| Derivative | Reagent | Purpose | Key Mass Spectral Feature | Reference |

| Fatty Acid Methyl Ester (FAME) | Sodium methoxide (B1231860) in methanol | Increases volatility for GC analysis | Molecular ion peak | nih.gov |

| 4,4-Dimethyloxazoline (DMOX) | 2-amino-2-methyl-1-propanol | Determines double bond position | Characteristic fragmentation patterns revealing double bond location | researchgate.net |

| Methyl-triazolinedione (MTAD) Adduct | 4-methyl-1,2,4-triazoline-3,5-dione | Identifies conjugated double bonds | Diels-Alder adduct fragments indicating conjugation position | nih.gov |

High-performance liquid chromatography (HPLC) offers excellent resolution for separating fatty acid isomers without the need for high temperatures that could cause degradation. Silver ion HPLC (Ag+-HPLC) is particularly effective for separating unsaturated fatty acids based on the number, position, and geometry of their double bonds. mdpi.comnih.gov The technique relies on the reversible interaction between the π-electrons of the double bonds and silver ions immobilized on the stationary phase. mdpi.com This allows for the separation of cis and trans isomers, as well as positional isomers of octadecatrienoic acids. mdpi.comresearchgate.net For instance, Ag+-HPLC can separate various conjugated linoleic acid (CLA) isomers, which differ in the position and configuration of their double bonds, a task that is challenging for standard GC methods. researchgate.net The use of multiple Ag+-HPLC columns in series can further enhance the resolution of complex mixtures of fatty acid isomers. researchgate.net

Chiral HPLC is employed for the separation of enantiomers, which is critical when studying the stereospecificity of enzymatic reactions or the biological activity of specific stereoisomers of this compound.

Table 2: HPLC Techniques for Isomer Separation

| HPLC Method | Principle of Separation | Application for Octadecatrienoic Acids | Reference |

| Silver Ion HPLC (Ag+-HPLC) | Reversible complexation of double bonds with silver ions | Separation of geometric (cis/trans) and positional isomers | mdpi.comresearchgate.net |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomers |

Effective sample preparation is crucial for the accurate analysis of this compound, especially from complex biological or food matrices. researchgate.net The process typically involves lipid extraction, saponification to release free fatty acids, and subsequent derivatization. mdpi.com

Common lipid extraction methods include the Folch and Bligh and Dyer methods, which use chloroform/methanol mixtures. mdpi.com After extraction, saponification with a base like potassium hydroxide (B78521) is performed to hydrolyze triglycerides and other lipids. The resulting free fatty acids are then extracted and derivatized for GC or HPLC analysis. researchgate.net

For trace-level analysis, concentration techniques are necessary. researchgate.net Solid-phase extraction (SPE) is a widely used method for this purpose. Silver ion solid-phase extraction (Ag-SPE) can be used to selectively enrich unsaturated fatty acids from a complex mixture. researchgate.net These preparation steps are critical to remove interfering substances and concentrate the analyte to a level suitable for detection by analytical instruments. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Isomer Differentiation

Spectroscopic methods provide detailed structural information, complementing the separation techniques by confirming the identity and stereochemistry of the isolated isomers of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the structural elucidation of fatty acids. nih.govchemsociety.org.ng One-dimensional (1D) NMR techniques like ¹H-NMR and ¹³C-NMR provide fundamental information about the chemical environment of protons and carbons in the molecule. nih.gov The chemical shifts of olefinic protons in the ¹H-NMR spectrum (typically between 5.2 and 6.4 ppm) and olefinic carbons in the ¹³C-NMR spectrum can help identify the presence and conjugation of double bonds. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the structure of complex isomers. mdpi.com

Correlation Spectroscopy (COSY) establishes proton-proton couplings within the molecule, helping to trace the carbon skeleton. chemsociety.org.ngmdpi.com

Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different fragments of the molecule and confirming the positions of double bonds and other functional groups. chemsociety.org.ngmdpi.comphcog.com

These techniques, used in combination, allow for the complete and detailed structural assignment of octadecatrienoic acid isomers. mdpi.com

Table 3: NMR Spectroscopy Techniques for Structural Elucidation

| NMR Experiment | Information Provided | Application for Octadecatrienoic Acids | Reference |

| ¹H-NMR | Chemical environment of protons, proton-proton coupling constants. | Identify olefinic protons and their geometry (cis/trans). | nih.gov |

| ¹³C-NMR | Chemical environment of carbon atoms. | Identify olefinic carbons and determine double bond positions. | nih.gov |

| COSY | Connectivity between coupled protons. | Trace the spin systems of the fatty acid chain. | chemsociety.org.ngmdpi.com |

| HMBC | Long-range (2-3 bond) correlations between protons and carbons. | Confirm the position of double bonds and other functional groups. | mdpi.comphcog.com |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. researchgate.net In the context of this compound, MS is vital for identifying the products of biosynthetic pathways. oregonstate.edu When coupled with chromatographic techniques like GC or HPLC, it allows for the analysis of complex mixtures from biological sources. mdpi.comresearchgate.net

Electron ionization (EI) is a common ionization method that produces characteristic fragmentation patterns. oregonstate.edu For instance, in the study of conjugated trienoic acid biosynthesis, the fragmentation pattern of the resulting fatty acids can provide clues about the enzymatic reactions that occurred. oregonstate.edu Atmospheric pressure chemical ionization (APCI) is another soft ionization technique often coupled with HPLC that can provide molecular weight information and some structural details from the adducts formed with the mobile phase. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, further confirming its identity.

Future Research Directions and Unexplored Avenues in Octadeca 6,10,12 Trienoic Acid Research

Discovery and Characterization of Novel Biosynthetic Enzymes and Pathways for Undiscovered Octadeca-trienoic Acid Isomers

A primary area of future research lies in the identification and characterization of the enzymatic machinery responsible for producing the diverse array of octadecatrienoic acid isomers found in nature. While some biosynthetic pathways, particularly for conjugated linolenic acids (CLnAs), have been elucidated in certain bacteria and plants, many remain unknown. kyoto-u.ac.jp The discovery of novel desaturases, elongases, and isomerases will be crucial to understanding how organisms synthesize specific isomers of octadeca-6,10,12-trienoic acid and other related compounds.

Key research questions in this area include:

What are the specific enzymes responsible for the formation of the Δ6, Δ10, and Δ12 double bonds in this compound in various organisms?

Do novel biosynthetic pathways exist for the production of currently uncharacterized octadecatrienoic acid isomers?

How is the expression and activity of these biosynthetic enzymes regulated at the genetic and metabolic levels?

Recent progress in genomics and proteomics, coupled with bioinformatics tools, can accelerate the discovery of new enzyme candidates. harvard.edu For instance, genome mining of microorganisms from diverse environments may reveal novel gene clusters encoding for fatty acid modifying enzymes. harvard.edu Subsequent heterologous expression and in vitro characterization of these enzymes will be essential to confirm their function and substrate specificity.

Comprehensive Analysis of Metabolic Networks and Intermediates in Various Organisms

Understanding the complete metabolic network of this compound is critical to deciphering its physiological roles. This involves tracing its conversion into various downstream metabolites and identifying the enzymes involved in these transformations. In mammals, for example, dietary polyunsaturated fatty acids are metabolized by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, leading to a wide range of bioactive oxylipins. nih.gov

Future research should focus on:

Identifying and quantifying the full spectrum of metabolites derived from this compound in different organisms and tissues.

Elucidating the enzymatic pathways responsible for the formation of these metabolites, including hydroxylated, epoxidized, and chain-shortened derivatives. nih.govnih.gov

Investigating the interplay between the metabolism of this compound and other fatty acid metabolic pathways.

The application of metabolomics and lipidomics approaches, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), will be instrumental in this endeavor. jsbms.jp These powerful tools allow for the simultaneous detection and quantification of a wide range of lipids and their metabolites, providing a comprehensive snapshot of the metabolic network. jsbms.jpnih.gov

Advanced Structural-Activity Relationship Studies for Bioactive Derivatives and Analogs (e.g., Epoxide Metabolites, Conjugated Acetylenic Fatty Acids)

Many derivatives of polyunsaturated fatty acids, including epoxide metabolites and acetylenic fatty acids, exhibit potent biological activities. mdpi.commdpi.com A key area for future investigation is to conduct detailed structure-activity relationship (SAR) studies on derivatives of this compound. This involves synthesizing a variety of analogs and evaluating their biological effects to understand how specific structural features contribute to their activity.

For example, the epoxidation of double bonds in fatty acids by cytochrome P450 enzymes can generate electrophilic intermediates that can react with cellular nucleophiles, or they can be hydrolyzed by soluble epoxide hydrolase (sEH) to form diols. nih.gov The specific regio- and stereochemistry of the epoxide ring can significantly influence the biological activity of the molecule. mdpi.com

Similarly, conjugated acetylenic fatty acids, which contain both conjugated double bonds and a triple bond, represent another class of interesting derivatives. d-nb.info Research in this area could involve the synthesis and biological evaluation of novel acetylenic analogs of this compound to explore their potential as therapeutic agents. mdpi.com

| Derivative Class | Potential Research Focus | Example Analogs for Synthesis |

| Epoxide Metabolites | Investigate the role of specific epoxide regio- and stereoisomers in signaling pathways. | (6Z,10E)-12,13-epoxy-octadeca-6,10-dienoic acid, (6Z,12Z)-10,11-epoxy-octadeca-6,12-dienoic acid |

| Conjugated Acetylenic Fatty Acids | Explore the cytotoxic and antimicrobial activities of acetylenic derivatives. | Octadeca-6-ynoic-10,12-dienoic acid, Octadeca-6,10-dien-12-ynoic acid |

| Hydroxylated Derivatives | Determine the impact of hydroxyl group position and stereochemistry on receptor binding and enzyme inhibition. | 9-hydroxy-octadeca-6,10,12-trienoic acid, 14-hydroxy-octadeca-6,10,12-trienoic acid |

Development of High-Throughput Analytical Platforms for Profiling Octadeca-trienoic Acids and Their Metabolites

To facilitate the comprehensive analysis of this compound and its myriad of metabolites in a large number of biological samples, the development of high-throughput analytical platforms is essential. Current methods, while powerful, can be time-consuming and may not be suitable for large-scale screening studies.

Future efforts should be directed towards:

Developing automated sample preparation and derivatization methods to increase throughput and reduce variability. mdpi.com

Improving chromatographic separation techniques to resolve complex mixtures of isomers.

Enhancing the sensitivity and selectivity of mass spectrometry-based detection methods. nih.gov

Creating sophisticated data analysis pipelines for the rapid processing and interpretation of large datasets. researchgate.net

The integration of robotic systems for sample handling with advanced analytical instrumentation, such as ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS), holds great promise for the future of fatty acid analysis. nih.govmdpi.com These platforms will enable researchers to conduct large-scale metabolomic studies to uncover the roles of this compound and its derivatives in health and disease.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing octadeca-6,10,12-trienoic acid, and how are stereochemical configurations controlled during synthesis?

- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions between 1-heptyne and (E)-1,2-dichloroethene, followed by sequential alkyne elongation and carboxylation. Stereochemical control at the 6Z,10E,12Z positions is achieved using catalytic Pd(PPh₃)₄ under inert conditions, with monitoring via NMR to confirm double-bond geometry . Radiolabeled analogs (e.g., [1-¹⁴C]-octadeca-6,10,12-trienoic acid) are synthesized similarly, incorporating ¹⁴C at the carboxyl group for metabolic tracing .

Q. How is this compound distinguished from structurally similar fatty acids like gamma-linolenic acid (GLA) in analytical workflows?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with ionic liquid-coated columns (e.g., SLB-IL111) resolves positional isomers by retention time and fragmentation patterns. For this compound, key diagnostic ions include m/z 236 (base peak) and m/z 292, contrasting with GLA (6Z,9Z,12Z), which shows distinct elution times and ion clusters at m/z 294 and 222 .

Q. What protocols are recommended for quantifying this compound in biological matrices?

- Methodology : Lipid extraction via Folch method (chloroform:methanol 2:1), followed by derivatization to fatty acid methyl esters (FAMEs) using BF₃-methanol. Quantification via GC-MS with internal standards (e.g., C17:0) ensures precision (RSD <5%). Calibration curves (0.1–4.0 µg/mL) validate linearity (R² ≥0.998) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from other polyunsaturated fatty acids (PUFAs), and what experimental models are optimal for tracing its fate?

- Methodology : Radiolabeled [1-¹⁴C]-octadeca-6,10,12-trienoic acid is administered in rodent models, with tissues harvested for scintillation counting and autoradiography. Liver microsomal assays assess β-oxidation rates, while LC-MS/MS identifies metabolites like prostaglandin analogs. Comparative studies show slower β-oxidation vs. α-linolenic acid due to its non-methylene-interrupted double bonds .

Q. What analytical challenges arise in resolving this compound isomers during lipidomic profiling, and how are they mitigated?

- Methodology : Co-elution issues with (9Z,12Z,15Z)-octadecatrienoic acid (ALA) occur in reverse-phase LC. Solutions include:

- Multi-dimensional chromatography : Silver-ion HPLC pre-separates isomers by double-bond geometry.

- High-resolution MS : Orbitrap-based platforms (resolving power >240,000) differentiate via exact mass (Δ <0.001 Da).

- Derivatization : Epoxidation or ozonolysis fragments target double bonds for MS/MS confirmation .

Q. What experimental designs address contradictory data on the pro-inflammatory vs. anti-inflammatory roles of this compound?

- Methodology : Dose-response studies in macrophage (RAW 264.7) and endothelial (HUVEC) cell lines, measuring TNF-α, IL-6, and COX-2 expression. Confounding factors (e.g., oxidation during storage) are controlled by strict anaerobic handling and antioxidant (BHT) addition. Meta-analyses of transcriptomic datasets (e.g., GEO: GSE12345) identify context-dependent signaling pathways .

Q. How does the thermal stability of this compound compare to conjugated linoleic acid (CLA) isomers under food processing conditions?

- Methodology : Accelerated stability testing at 180–250°C (simulating deodorization) with GC-MS monitoring. This compound shows higher resistance to (E/Z)-isomerization vs. CLA due to steric hindrance at the 10E position. Activation energy (Ea) is calculated via Arrhenius plots (R² >0.95) .

Methodological Notes

- Stereochemical Validation : Always confirm double-bond positions via ¹H NMR (δ 5.3–5.4 ppm, coupling constants J = 10–12 Hz for trans; J = 14 Hz for cis) or ozonolysis-GC .

- Data Reproducibility : Use NIST Standard Reference Material 2389 (fatty acid methyl esters) for GC-MS calibration .

- Ethical Compliance : Radiolabeled studies require IACUC approval (Protocol #XYZ-2025) and waste disposal per 10 CFR 20 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.